1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
Description
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyridinium core substituted with hydroxypropyl and triphenyl groups
Properties
IUPAC Name |
3-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-1-ol;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO.ClHO4/c28-18-10-17-27-25(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-26(27)23-15-8-3-9-16-23;2-1(3,4)5/h1-9,11-16,19-20,28H,10,17-18H2;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHDKLSPNCGFEV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCO)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with 3-chloropropanol in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Catalyst/Base: Triethylamine or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to a dihydropyridine derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: 1-(3-Oxopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
Reduction: 1-(3-Hydroxypropyl)-2,4,6-triphenyldihydropyridine
Substitution: 1-(3-Halopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
Scientific Research Applications
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium core can interact with nucleic acids and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridine
- 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridinium chloride
- 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridinium bromide
Uniqueness
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in research and industry.
Biological Activity
1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound characterized by its unique pyridinium structure, which incorporates a hydroxypropyl group and triphenyl substituents. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.
- IUPAC Name : 3-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-1-ol; perchlorate
- Molecular Formula : C26H24ClNO5
- Molecular Weight : 465.93 g/mol
- CAS Number : 69821-55-2
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-triphenylpyridine with 3-chloropropanol in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. Common solvents used include acetonitrile or dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions.
The biological activity of this compound is primarily attributed to its structural components. The hydroxypropyl group can engage in hydrogen bonding with biological molecules, while the pyridinium core can interact with nucleic acids and proteins. These interactions may lead to significant alterations in the structure and function of target biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Case studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Recent studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.
Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains of bacteria.
- Cancer Cell Proliferation Inhibition : Research published in Cancer Letters demonstrated that treatment with this compound led to significant inhibition of cell growth in various cancer cell lines.
- Mechanistic Insights : A recent article in Bioorganic Chemistry discussed how the compound interacts with cellular pathways involved in apoptosis and oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
